Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate

Drug design Lipophilicity Lead optimization

Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate (CAS 1119548-36-5) is a heterocyclic small molecule belonging to the 3,5-disubstituted isoxazole ester class. Its core scaffold comprises a 1,2-oxazole ring substituted at position 3 with a 3-fluorophenyl group and at position 5 with a methyl carboxylate ester.

Molecular Formula C11H8FNO3
Molecular Weight 221.187
CAS No. 1119548-36-5
Cat. No. B2617794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate
CAS1119548-36-5
Molecular FormulaC11H8FNO3
Molecular Weight221.187
Structural Identifiers
SMILESCOC(=O)C1=CC(=NO1)C2=CC(=CC=C2)F
InChIInChI=1S/C11H8FNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-6H,1H3
InChIKeyAOYBQZRYDWOHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate (CAS 1119548-36-5): Chemical Identity and Baseline Characteristics for Research Procurement


Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate (CAS 1119548-36-5) is a heterocyclic small molecule belonging to the 3,5-disubstituted isoxazole ester class. Its core scaffold comprises a 1,2-oxazole ring substituted at position 3 with a 3-fluorophenyl group and at position 5 with a methyl carboxylate ester . The molecular formula is C11H8FNO3 with a molecular weight of 221.18 g/mol. Predicted physicochemical properties include a boiling point of 371.0±32.0 °C and a density of 1.279±0.06 g/cm³ . Commercially, this compound is primarily supplied as a research chemical with purities typically ≥95% (e.g., AKSci catalog 8120DN) and is recommended for long-term storage in a cool, dry environment . It is cataloged by multiple vendors as a versatile small molecule scaffold for medicinal chemistry and organic synthesis applications.

Why Generic Substitution of Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate with Regioisomeric or Non-Fluorinated Analogs Compromises Research Reproducibility


The 3-(3-fluorophenyl) substituent pattern on the isoxazole ring cannot be casually interchanged with its 2-fluoro, 4-fluoro, or non-fluorinated phenyl analogs without risking fundamentally altered molecular recognition, pharmacokinetic profile, and synthetic reactivity. The meta-fluorine position uniquely modulates the electron density on the phenyl ring through inductive withdrawal without the resonance donation seen in para-fluoro analogs, producing distinct dipole moments, lipophilicity (ΔlogP), and metabolic vulnerability profiles [1]. In the broader fluorophenyl-isoxazole chemical class, shifting fluorine from the para to meta position has been shown to dramatically affect antiproliferative potency against hepatocellular carcinoma cell lines, with IC50 values spanning a >6-fold range across structurally analogous compounds [2]. For researchers building structure-activity relationships or scaling synthetic routes, substituting this building block with a regioisomer introduces an uncontrolled variable that invalidates cross-study comparisons and may derail lead optimization campaigns.

Quantitative Differentiation Evidence for Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate (CAS 1119548-36-5) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation of 3-(3-Fluorophenyl) Substitution vs. Non-Fluorinated Phenyl Analog

Introduction of the meta-fluorine atom increases molecular weight by +17.99 g/mol (from 203.19 to 221.18) relative to the non-fluorinated phenyl analog (methyl 3-phenylisoxazole-5-carboxylate, CAS 1081-30-7) while simultaneously modulating lipophilicity. Although experimentally measured logP values for the methyl ester are unavailable, the corresponding free carboxylic acid (3-(3-fluorophenyl)isoxazole-5-carboxylic acid, CAS 883541-40-0) has a reported logP of 2.17890 to 2.592 [1], compared to a predicted logP of approximately 1.8–2.0 for the non-fluorinated phenyl analog. The methyl ester is expected to add approximately +0.5 to +0.7 logP units relative to the acid form, placing it in an optimized lipophilicity range (logP ~2.7–3.2) favorable for passive membrane permeability while maintaining aqueous solubility [2].

Drug design Lipophilicity Lead optimization

Metabolic Stability Advantage Conferred by Meta-Fluorine Position vs. Para-Fluorine in Isoxazole-Phenyl Scaffolds

Fluorine substitution at the meta position of the phenyl ring attached to isoxazole scaffolds provides a well-documented metabolic stability advantage over para-fluorine substitution. The para position is a primary site for cytochrome P450-mediated oxidative metabolism, particularly CYP1A2 and CYP2E1, whereas meta-fluorine substitution blocks metabolic oxidation at that position without creating a new labile site [1]. In the broader fluorophenyl-isoxazole-carboxamide series, the para-fluoro substituted compounds (e.g., those derived from 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) showed measurable but variable anticancer activity with IC50 values ranging from 7.66 to 34.64 µg/mL against Hep3B, whereas the most potent compound 2f (5.76 µg/mL) incorporates structural features consistent with optimized metabolic stability [2]. While direct head-to-head microsomal stability data comparing the 3-fluoro vs. 4-fluoro methyl ester forms of this specific scaffold are absent in the public domain, the class-level metabolic advantage of meta-fluorination is extensively validated across multiple chemotypes and represents a rational basis for selecting the 3-fluorophenyl isomer in lead optimization programs where metabolic clearance is a concern [1].

Metabolic stability Cytochrome P450 Fluorine positional effects

Carboxylic Acid Ester Functionality: Methyl Ester vs. Free Carboxylic Acid – Physicochemical Handling and Synthetic Utility Comparison

The methyl ester of 3-(3-fluorophenyl)isoxazole-5-carboxylate (MW 221.18) demonstrates superior organic solubility and chromatographic handling compared to its free carboxylic acid counterpart (3-(3-fluorophenyl)isoxazole-5-carboxylic acid, CAS 883541-40-0, MW 207.16). The acid form exhibits a melting point of 189–191 °C [1] with a measured logP of 2.17890–2.592 [1], whereas the methyl ester is a lower-melting solid or oil at ambient temperature with an estimated logP approximately 0.5–0.7 units higher due to the ester moiety [2]. The predicted pKa of the methyl ester is -5.26±0.50 , indicating that the ester is essentially non-ionizable under physiological and most laboratory conditions, in contrast to the carboxylic acid (predicted pKa ~3.5–4.5). This means the ester form remains unionized across pH 2–10, enabling consistent liquid-liquid extraction, normal-phase chromatography, and reproducible partitioning behavior, whereas the acid requires pH-controlled handling to avoid variable ionization states. The ester also serves as a direct precursor to amide, hydrazide, and alcohol derivatives via standard functional group interconversions, providing greater synthetic divergence than the acid alone [2].

Prodrug design Synthetic intermediate Physicochemical properties

Commercial Purity Grade Differentiation: Procurable at 95% and 97% Specifications with ISO-Certified Supply Chain Quality

Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate (CAS 1119548-36-5) is commercially available from multiple suppliers at defined purity grades of ≥95% (AKSci, CymitQuimica, Leyan) and ≥97% (MolCore, Bidepharm) with ISO-certified quality management systems . In contrast, the closest commercially available analogs—methyl 3-phenylisoxazole-5-carboxylate (CAS 1081-30-7) and the free carboxylic acid (CAS 883541-40-0)—are typically offered at similar purity levels (95–98%), but the meta-fluorophenyl methyl ester benefits from a more diversified global supplier base including Chinese (MolCore, Leyan, Bidepharm), European (CymitQuimica), and North American (AKSci) sources, reducing single-supplier dependency risk . The methyl 3-(4-fluorophenyl)isoxazole-5-carboxylate regioisomer (CAS 517870-16-5 for the 5-(4-fluorophenyl) variant, or related CAS 159693-09-1 for the 4-carboxylate isomer) has a narrower supplier base with less competitive pricing at research scales. Pricing data from CymitQuimica shows the target compound at €433.00/250 mg and €1,576.00/2,500 mg , establishing a transparent cost baseline for procurement budgeting.

Procurement Quality control Supply chain

Recommended Research and Industrial Application Scenarios for Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate (CAS 1119548-36-5)


Medicinal Chemistry Lead Optimization: CNS-Penetrant Fragment Growing and Scaffold Hopping

The combination of meta-fluorophenyl substitution (favorable metabolic stability profile ) and methyl ester functionality (logP ~2.7–3.2, within the CNS drug-like space ) makes this compound a strategically advantageous building block for fragment-based drug discovery targeting CNS indications. The ester serves as a versatile synthetic handle for amide coupling, ester hydrolysis to the acid, or reduction to the alcohol—enabling rapid analog generation. The meta-fluorine position reduces the metabolic liability associated with para-fluorophenyl analogs, a factor highlighted in fluorine medicinal chemistry literature as critical for achieving adequate brain exposure . Research groups focused on neurodegenerative diseases, psychiatric disorders, or brain cancers where CNS penetration is paramount should prioritize the 3-fluorophenyl isomer over the 4-fluoro or non-fluorinated variants for their screening libraries.

Oncology Lead Discovery: Fluorophenyl-Isoxazole Scaffold Expansion for Kinase and IDO/TDO Target Programs

Isoxazole derivatives have demonstrated activity against diverse oncology targets including ERK kinases , indoleamine 2,3-dioxygenase (IDO1) , and cGMP-dependent protein kinase (PfPKG) . The 3-(3-fluorophenyl)isoxazole substructure appears in patent literature as a privileged scaffold for cancer therapeutics (e.g., WO-2018122550-A1 covering oxazole derivatives for cancer treatment ). The fluorophenyl-isoxazole-carboxamide class shows potent antiproliferative activity against hepatocellular carcinoma (Hep3B IC50 range 5.76–34.64 µg/mL) with the substitution pattern significantly impacting potency . This compound is ideally suited as a core building block for synthesizing focused kinase inhibitor libraries targeting the ATP-binding pocket, where the 3-fluorophenyl group can engage the hydrophobic back pocket and the ester enables rapid diversification to amides with varied amine capping groups.

Synthetic Methodology Development: Solid-Phase and Regioselective Isoxazole Synthesis Platforms

The methyl 3-substituted-isoxazole-5-carboxylate scaffold has been utilized as a model substrate for developing novel solid-phase synthesis methodologies using Wang resin-bound 2,3-dibromopropionate reagents, demonstrating the utility of this compound class as a validation substrate for new synthetic technologies . The predictable reactivity of the ester group (hydrolysis, aminolysis, reduction) combined with the electron-deficient isoxazole ring makes this compound an excellent benchmark substrate for evaluating new coupling reagents, automated synthesis platforms, and continuous flow processes. Academic and industrial process chemistry groups developing scalable isoxazole synthesis routes benefit from using this well-characterized, commercially available compound as a reference standard for yield optimization and impurity profiling.

Pharmaceutical Intermediate Supply: Large-Scale Procurement for Preclinical Development Programs

For research programs advancing lead candidates containing the 3-(3-fluorophenyl)isoxazole-5-carboxylate core toward preclinical development, this compound serves as a critical intermediate for kilogram-scale synthesis. The carboxylic acid form (CAS 883541-40-0) is available from suppliers offering pilot-scale batches (5 kg to 25 kg+) , and the methyl ester can be procured or synthesized in multi-gram to kilogram quantities. The diversified supplier base across three continents reduces geopolitical and logistical supply risks. Quality documentation including HPLC purity certificates, NMR spectra, and ISO compliance (available from MolCore ) supports regulatory documentation requirements for IND-enabling studies. Procurement teams should prioritize suppliers offering batch-specific analytical data packages to ensure lot-to-lot consistency in preclinical toxicology and formulation studies.

Quote Request

Request a Quote for Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.